[4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate
Overview
Description
[4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate is a complex organic compound belonging to the chromen family. This compound is characterized by its unique structure, which includes a chromen backbone substituted with various functional groups such as trifluoromethyl, propan-2-ylphenoxy, and acetate. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms an intermediate, which is further reacted with 4-propan-2-ylphenol and trifluoromethyl iodide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may possess anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate
Uniqueness
Compared to similar compounds, [4-Oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate stands out due to its specific substitutions, which confer unique chemical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-oxo-3-(4-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-11(2)13-4-6-14(7-5-13)28-19-18(26)16-9-8-15(27-12(3)25)10-17(16)29-20(19)21(22,23)24/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRPRYIJSJJOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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